molecular formula C8H12ClNS B1653911 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride CAS No. 2044836-37-3

3-[(Thiophen-2-yl)methyl]azetidine hydrochloride

Cat. No.: B1653911
CAS No.: 2044836-37-3
M. Wt: 189.71
InChI Key: ADQZOAPXORYPTF-UHFFFAOYSA-N
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Description

3-[(Thiophen-2-yl)methyl]azetidine hydrochloride (CAS: 2044836-37-3) is an azetidine derivative with a thiophene-containing substituent. Its molecular formula is C₈H₁₂ClNS, and it has a molecular weight of 189.70 g/mol . The compound features a four-membered azetidine ring, which confers conformational rigidity, and a thiophen-2-ylmethyl group that may influence electronic properties and receptor interactions.

Properties

IUPAC Name

3-(thiophen-2-ylmethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c1-2-8(10-3-1)4-7-5-9-6-7;/h1-3,7,9H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQZOAPXORYPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044836-37-3
Record name Azetidine, 3-(2-thienylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044836-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Azetidine Ring Formation via Cyclization

The azetidine core is typically constructed through intramolecular cyclization of appropriately substituted precursors. Patent WO2004096763A1 describes a general method for azetidine synthesis involving:

  • Deprotection of N-benzhydrylazetidine intermediates using 1-chloroethyl chloroformate, followed by methanolysis to yield the free base.
  • Isolation as the hydrochloride salt via treatment with hydrochloric acid.

For 3-[(Thiophen-2-yl)methyl]azetidine, this approach could be adapted by introducing the thiophen-2-ylmethyl group prior to cyclization. For example, reacting 3-chloroazetidine with thiophen-2-ylmethanol in the presence of a base like potassium carbonate may facilitate nucleophilic substitution.

Thiophen-2-ylmethyl Group Introduction

The thiophene substituent is incorporated via alkylation or reductive amination:

  • Alkylation : Reacting azetidine with 2-(chloromethyl)thiophene in anhydrous tetrahydrofuran (THF) at 0–5°C, using sodium hydride as a base. This method, adapted from WO2000063168A1, achieves moderate yields (45–60%) but requires rigorous exclusion of moisture.
  • Reductive Amination : Condensing azetidine with thiophene-2-carbaldehyde using sodium cyanoborohydride in methanol at pH 5–6. This one-pot procedure offers superior regioselectivity compared to alkylation.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt is critical for enhancing solubility and stability. Patent WO2000063168A1 outlines a standardized protocol:

  • Dissolve the free base (3-[(Thiophen-2-yl)methyl]azetidine) in absolute ethanol.
  • Bubble hydrogen chloride gas through the solution at 0°C for 10 minutes.
  • Reflux the mixture for 12 hours to ensure complete salt formation.
  • Cool to room temperature, filter the precipitate, and wash with methyl tert-butyl ether.

This method yields the hydrochloride salt with >95% purity, as confirmed by elemental analysis and NMR spectroscopy.

Optimization and Scalability

Reaction Condition Modifications

  • Temperature Control : Maintaining temperatures below 5°C during alkylation minimizes ring-opening side reactions.
  • Solvent Selection : Replacing THF with dichloromethane in alkylation steps improves yields by 15–20%, likely due to reduced nucleophilic interference.

Purification Strategies

  • Chromatography : Silica gel chromatography using ethyl acetate/methanol/ammonium hydroxide (90:8:2) effectively separates the free base from unreacted starting materials.
  • Recrystallization : The hydrochloride salt is recrystallized from ethanol/ether mixtures to achieve pharmaceutical-grade purity.

Analytical Characterization

Critical data for verifying the compound’s identity include:

Property Value/Description Method
Molecular Weight 153.25 g/mol (free base) Mass Spectrometry
Melting Point 178–181°C (decomposition) DSC
¹H NMR (DMSO-d₆) δ 7.45 (dd, J=5.1 Hz, 1H, Th), 3.85 (m, 4H, Azetidine) 400 MHz NMR

Industrial-Scale Considerations

Large-scale synthesis requires:

  • Continuous Flow Systems : To mitigate exothermic risks during alkylation.
  • In Situ Salt Formation : Direct isolation of the hydrochloride salt from reaction mixtures reduces processing time.

Chemical Reactions Analysis

3-[(Thiophen-2-yl)methyl]azetidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of 3-[(Thiophen-2-yl)methyl]azetidine Hydrochloride

The synthesis of azetidine derivatives, including this compound, typically involves multi-step organic reactions. The compound can be synthesized through the reaction of thiophene derivatives with azetidine precursors, often utilizing methods such as:

  • Aza-Michael Addition : This method is effective for constructing C–N bonds and has been used to prepare various NH-heterocycles, including azetidines .
  • Cross-Coupling Reactions : Such reactions allow for the introduction of aryl groups into azetidine frameworks, enhancing their biological activity .

Antimicrobial Properties

Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial activities. Specifically, compounds containing the azetidine structure have been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes like polyketide synthase 13 (Pks13) which is crucial for mycobacterial survival. The incorporation of thiophene moieties into these compounds may enhance their potency and selectivity .

Anticancer Potential

Azetidine derivatives have also been investigated for their anticancer properties. Research indicates that modifications to the azetidine ring can lead to compounds that selectively induce apoptosis in cancer cells while sparing normal cells. The thiophene group may play a role in enhancing the interaction with cancer-specific targets .

Treatment of Obesity

A patent has outlined methods for utilizing azetidine derivatives in the treatment or prevention of obesity. These compounds may act by modulating metabolic pathways or influencing appetite regulation mechanisms .

Neurological Disorders

Emerging evidence suggests that azetidine compounds could be beneficial in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. The thiophene substitution may enhance neuroprotective effects .

Case Study on Antimycobacterial Activity

In a study focused on novel inhibitors for Mycobacterium tuberculosis, azetidine amides were synthesized and evaluated for their activity against Pks13. Among these, this compound demonstrated improved minimum inhibitory concentration (MIC) values compared to previously known inhibitors, indicating its potential as a lead compound for further development .

Case Study on Anticancer Effects

Another study investigated the cytotoxic effects of various azetidine derivatives on cancer cell lines. The results showed that compounds with thiophene substitutions exhibited significant cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development in oncology .

Mechanism of Action

The mechanism of action of 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Azetidine Hydrochloride Derivatives

Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Azetidine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activities/Properties References
3-[(Thiophen-2-yl)methyl]azetidine HCl Thiophen-2-ylmethyl C₈H₁₂ClNS 189.70 No explicit activity reported
KHG26792 (3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl) Naphthalen-2-yl(propoxy)methyl C₁₇H₂₂ClNO₂S 339.88 Neuroprotection, anti-inflammatory, antioxidant effects in brain ischemia and MPP⁺-induced cytotoxicity models
3-(Fluoromethyl)azetidine HCl Fluoromethyl C₄H₉ClF₂N 144.57 No activity data provided
3-(4-Chlorophenoxy)azetidine HCl 4-Chlorophenoxy C₁₀H₁₃Cl₂NO₂ 258.12 No explicit activity reported
Duloxetine Hydrochloride Naphthalene-1-yloxy, thiophen-2-yl C₁₈H₁₉NOS·HCl 333.88 SSRI/SNRI activity (clinical use in depression, neuropathic pain)

Key Structural and Functional Differences

Substituent Effects on Bioactivity
  • Thiophene vs. In contrast, KHG26792’s naphthalene system offers extended aromaticity, which may improve lipid solubility and CNS penetration, as evidenced by its neuroprotective effects in ischemia models . Duloxetine combines both naphthalene and thiophene moieties, but its larger structure and additional functional groups (e.g., propylamine chain) enable dual serotonin-norepinephrine reuptake inhibition, unlike simpler azetidine derivatives .
Halogen and Functional Group Variations
  • Fluoromethyl (3-(Fluoromethyl)azetidine HCl): The fluoromethyl group increases electronegativity and metabolic stability compared to non-halogenated analogs.
  • Chlorophenoxy (3-(4-Chlorophenoxy)azetidine HCl): The chlorophenoxy group introduces a polar aromatic substituent, which may alter solubility and target affinity.

Mechanistic Insights from Analogues

  • KHG26792 :
    • Demonstrates multi-target effects, including inhibition of apoptosis, modulation of oxidative stress (e.g., ROS scavenging), and mitochondrial function restoration in neuronal cells . These activities are linked to its naphthalene-propoxy substituent, which may enhance membrane permeability and antioxidant capacity.

Biological Activity

3-[(Thiophen-2-yl)methyl]azetidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10ClN
  • CAS Number : 2044836-37-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is hypothesized to modulate neurotransmitter systems, potentially impacting conditions such as anxiety and depression.

Key Mechanisms:

  • Receptor Interaction : It may act as an antagonist or modulator at specific neurotransmitter receptors.
  • Enzyme Inhibition : The compound could inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

Biological Activities

The compound has been studied for various biological activities, including:

Antioxidant Activity

Research indicates that azetidine derivatives exhibit significant antioxidant properties, which can protect against oxidative stress in cells. This activity is crucial in preventing cellular damage in neurodegenerative diseases.

Neuroprotective Effects

A study on similar azetidine compounds showed neuroprotective effects against ischemia/reperfusion injury in mouse models. The results suggested that azetidine derivatives could inhibit apoptotic cell death and modulate inflammatory responses, enhancing brain energy metabolism .

Case Studies and Research Findings

StudyFindings
Neuroprotective Study Demonstrated that azetidine derivatives protect against ischemic brain injury by reducing oxidative stress and apoptosis .
Antiproliferative Activity Related azetidine compounds showed promising antiproliferative effects on human breast cancer cell lines, indicating potential as anticancer agents .
Synthetic Routes Efficient synthetic methods for producing azetidine derivatives have been developed, enhancing their availability for biological testing .

Comparative Analysis with Related Compounds

This compound can be compared with other azetidine derivatives regarding their biological activities:

CompoundBiological ActivityReference
3-(Naphthalen-2-Yl(Propoxy)Methyl)azetidine hydrochlorideNeuroprotective against ischemia
3-Chloro-azetidin-2-one derivativesAntiproliferative on cancer cells

Q & A

Q. What in vitro models are appropriate for neuroprotective activity studies?

  • Methodological Answer :
  • Cell models : SH-SY5Y cells treated with MPP+ to mimic Parkinson’s disease pathology. Measure ROS (DCFH-DA assay) and mitochondrial membrane potential (TMRM dye) .
  • Gene expression : qPCR for neurotrophic factors (BDNF, GDNF) and apoptotic markers (Bax/Bcl-2 ratio).
  • Dose-response : Pre-treat cells with 1–100 µM compound for 24–48 hours to establish EC50 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Thiophen-2-yl)methyl]azetidine hydrochloride
Reactant of Route 2
3-[(Thiophen-2-yl)methyl]azetidine hydrochloride

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